tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate
Overview
Description
The compound contains a tert-butyl group, a carbamate group (N-CO-O), and a 1,2,3-benzotriazole group. The tert-butyl group is a bulky alkyl group, the carbamate group is a common protecting group in organic synthesis, and the 1,2,3-benzotriazole group is a heterocyclic compound that often participates in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bulky tert-butyl group, the planar 1,2,3-benzotriazole group, and the carbamate group which can participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially participate in a variety of reactions. The carbamate group is often used as a protecting group in organic synthesis and can be removed under certain conditions . The 1,2,3-benzotriazole group can participate in various reactions such as nucleophilic substitutions or palladium-catalyzed cross-coupling reactions.Physical and Chemical Properties Analysis
Based on the structure, we can predict that this compound is likely to be a solid under room temperature. The presence of the carbamate group suggests that it might have some solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
Carbamate derivatives are frequently synthesized and structurally characterized to understand their molecular interactions, crystal packing, and potential applications in further synthetic processes. For example, Das et al. (2016) synthesized two carbamate derivatives and analyzed their crystal structures to explore the interplay of hydrogen bonds in assembling molecules into three-dimensional architectures (Das et al., 2016). Such studies are fundamental in the design of new materials and the development of pharmaceuticals.
Material Science and Light Stabilizers
In the field of material science, carbazole and benzotriazole compounds, similar to the tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate structure, have been used to synthesize bifunctional light stabilizers. These stabilizers exhibit both UV-absorbing and radical-trapping properties, beneficial for enhancing the durability of materials exposed to sunlight (Zuo Hong-liang, 2007).
Organic Electronics
Moreover, carbazole derivatives have shown promise in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs). Rybakiewicz et al. (2020) synthesized organic luminophores with carbazole units, demonstrating their potential as active components in OLEDs due to their efficient photoluminescence properties (Rybakiewicz et al., 2020).
Chemical Sensing
Compounds with tert-butyl and carbazole groups have been utilized in the construction of nanofibers for the detection of volatile acid vapors. These materials emit strong blue light and serve as fluorescent sensors, demonstrating the versatility of carbamate derivatives in sensor technology (Jiabao Sun et al., 2015).
Mechanism of Action
Future Directions
The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to explore its properties and potential applications. This could include testing its reactivity under various conditions, studying its physical and chemical properties, or exploring its potential uses in synthesis .
Properties
IUPAC Name |
tert-butyl N-(1-prop-2-ynyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-5-8-18-12-7-6-10(9-11(12)16-17-18)15-13(19)20-14(2,3)4/h1,10H,6-9H2,2-4H3,(H,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUARGUTWJYTYLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)N=NN2CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.